

An In-depth Technical Guide to N-(4-(1-Cyanoethyl)phenyl)acetamide

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Compound of Interest

Compound Name: N-(4-(1-Cyanoethyl)phenyl)acetamide

Cat. No.: B1626812

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct historical and experimental data for "**N-(4-(1-Cyanoethyl)phenyl)acetamide**" is not readily available in the public domain. This guide provides a comprehensive overview based on established chemical principles, including a proposed synthetic pathway and projected physicochemical and spectral data derived from closely related analogues.

Introduction

N-phenylacetamide, commonly known as acetanilide, and its derivatives are a well-established class of organic compounds with a rich history in medicinal chemistry and material science. Acetanilide itself was one of the first aniline derivatives discovered to have analgesic and antipyretic properties. The core structure, consisting of an acetamide group linked to a phenyl ring, serves as a versatile scaffold for chemical modifications to modulate biological activity.

This technical guide focuses on a specific, lesser-documented derivative: **N-(4-(1-Cyanoethyl)phenyl)acetamide**. This molecule incorporates a cyanoethyl group at the para-position of the phenyl ring, a feature that can significantly influence its chemical properties and potential biological activity. The introduction of the nitrile group, a potent hydrogen bond acceptor and a precursor to other functional groups, along with the creation of a chiral center, makes this compound an interesting target for research and development, particularly in the context of designing novel therapeutic agents.

Due to the scarcity of direct literature on **N-(4-(1-Cyanoethyl)phenyl)acetamide**, this document presents a hypothesized history, a plausible synthetic route based on well-established organic reactions, projected physicochemical and spectral data, and detailed experimental protocols for its preparation.

Hypothesized Discovery and History

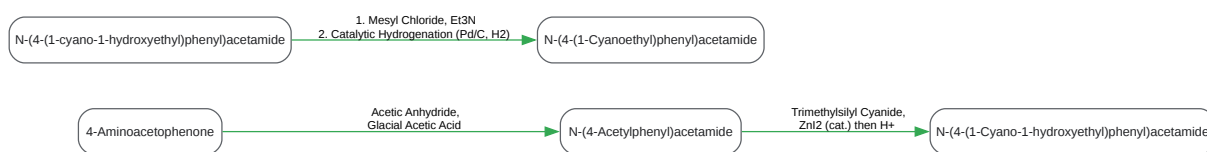
While a definitive timeline for the discovery of **N-(4-(1-Cyanoethyl)phenyl)acetamide** cannot be cited from historical records, its synthesis would be feasible using chemical reactions developed from the mid-20th century onwards. The key chemical transformations required for its synthesis, such as the acetylation of anilines, cyanohydrin formation, and reductive deoxygenation of benzylic alcohols, were well-established by that period.

It is plausible that this compound was first synthesized as part of a broader exploration of phenylacetamide derivatives for potential pharmacological activity. The structural similarity to known bioactive molecules would make it a logical target in a medicinal chemistry program. However, without specific publications or patents mentioning this exact compound, its history remains speculative.

Proposed Synthetic Pathway

A logical and feasible synthetic route to **N-(4-(1-Cyanoethyl)phenyl)acetamide** is proposed to proceed in three main steps, starting from the commercially available 4-aminoacetophenone.

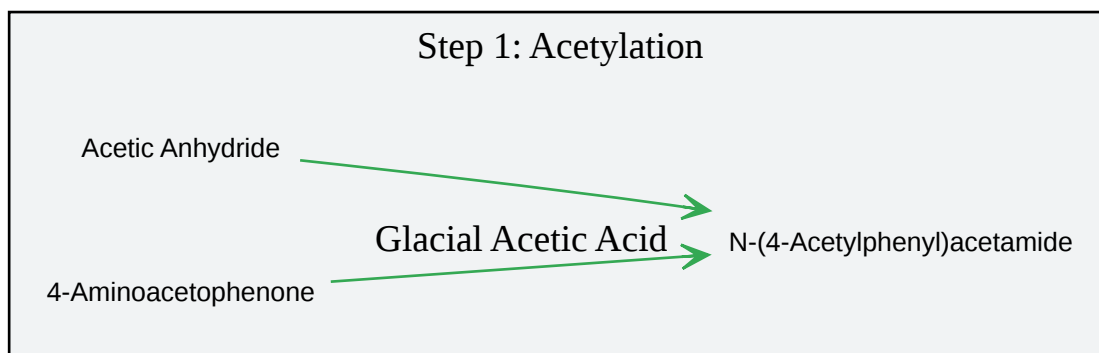
Overall Synthetic Scheme:



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Figure 1: Proposed synthetic pathway for **N-(4-(1-Cyanoethyl)phenyl)acetamide**.

The synthesis begins with the protection of the amino group of 4-aminoacetophenone as an acetamide. This is a standard N-acetylation reaction.



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